molecular formula C22H29N3O2 B5516442 2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5516442
M. Wt: 367.5 g/mol
InChI Key: GNZVTQDNSIXQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.22597718 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists

2-(2-Methoxyethyl)-8-(6-Methyl-4-Quinolinyl)-2,8-Diazaspiro[5.5]undecan-3-one and related compounds have been identified as CCR8 antagonists. This class of compounds is useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their application in treating asthma, chronic obstructive pulmonary disease, and rhinitis has been explored (Norman, 2007).

Antibacterial Activity Against Respiratory Pathogens

Research has focused on designing and synthesizing compounds with potent antibacterial properties for treating respiratory tract infections. Some compounds, including those structurally similar to this compound, have exhibited significant in vitro antibacterial activity against various respiratory pathogens. These include gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Treatment of Various Disorders

Compounds containing the 1,9-diazaspiro[5.5]undecane structure, which is closely related to the queried compound, have been studied for potential treatments of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders (Blanco‐Ania et al., 2017).

Applications in Dopamine D3 Receptor Affinity

Research has also been conducted on derivatives of diazaspiro compounds for their affinity and selectivity towards dopamine D3 receptors. These studies aim to minimize drug promiscuity at other aminergic G-protein-coupled receptor sites, which is significant for developing more targeted therapies in neurological disorders (Reilly et al., 2019).

Synthesis of Nitrogen-Containing Spiro Heterocycles

The synthesis of nitrogen-containing spiro heterocycles, including those with diazaspiro[5.5]undecane structures, has been investigated. These compounds have applications in various fields due to their unique structural features, contributing to their potential as pharmacophores or in material science (Aggarwal et al., 2014).

Properties

IUPAC Name

2-(2-methoxyethyl)-8-(6-methylquinolin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-4-5-19-18(14-17)20(7-10-23-19)24-11-3-8-22(15-24)9-6-21(26)25(16-22)12-13-27-2/h4-5,7,10,14H,3,6,8-9,11-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZVTQDNSIXQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)N3CCCC4(C3)CCC(=O)N(C4)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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